Enzymatic Inhibition Potency: HSD17B13-IN-93 Exhibits Moderate Activity Relative to Next-Generation Nanomolar Inhibitors
HSD17B13-IN-93 demonstrates an IC50 for estradiol of >0.1 μM to ≤0.5 μM [1]. In contrast, the recently reported HSD17B13 inhibitor 32 exhibits an IC50 of 2.5 nM under comparable enzymatic conditions [2]. This represents a >40–200-fold difference in potency, confirming that IN-93 is a moderately potent inhibitor while inhibitor 32 achieves nanomolar efficacy.
| Evidence Dimension | Inhibition of HSD17B13 enzymatic activity (estradiol substrate) |
|---|---|
| Target Compound Data | IC50 >0.1 μM to ≤0.5 μM |
| Comparator Or Baseline | Inhibitor 32: IC50 = 2.5 nM |
| Quantified Difference | >40–200-fold lower potency for HSD17B13-IN-93 |
| Conditions | In vitro enzymatic assay using estradiol as substrate |
Why This Matters
Researchers requiring a moderately potent inhibitor for mechanistic studies, assay calibration, or as a benchmark control can select HSD17B13-IN-93, whereas those requiring maximal target engagement may opt for more potent analogs.
- [1] MedChemExpress. HSD17B13-IN-93 Product Datasheet. Accessed 2026. View Source
- [2] Chen L, et al. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity. J Med Chem. 2025;68(11):11127-11148. doi:10.1021/acs.jmedchem.5c00119. View Source
